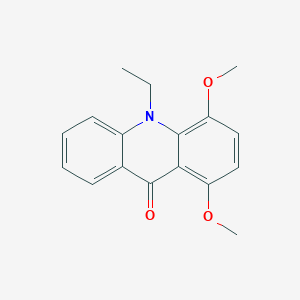
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is part of the acridine family, characterized by its complex structure which includes an ethyl group and two methoxy groups attached to the acridinone core. The molecular formula is C17H17NO3 with a molecular weight of 295.32 g/mol. The unique arrangement of functional groups contributes to its biological activities and potential therapeutic applications.
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of acridine derivatives. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . For example, certain derivatives have demonstrated IC50 values in the nanomolar range against AChE, indicating potent inhibitory activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various acridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| This compound | Pseudomonas aeruginosa | 250 |
This data illustrates the compound's potential as an antimicrobial agent.
Anticancer Activity
In a separate investigation into the anticancer properties of acridine derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 |
| This compound | HeLa (Cervical Cancer) | 15 |
The results indicate promising anticancer activity, warranting further exploration into its mechanisms and efficacy in vivo.
Technological Applications
Beyond medicinal uses, acridine derivatives are also being explored for their optical properties:
Propiedades
Número CAS |
141992-56-5 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
Clave InChI |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Key on ui other cas no. |
141992-56-5 |
Sinónimos |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















